molecular formula C9H11ClN2O2 B6178152 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 2567497-32-7

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B6178152
CAS No.: 2567497-32-7
M. Wt: 214.6
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzoxazine, a class of compounds known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3,4-dihydro-2H-1,4-benzoxazin-3-one with an appropriate amine source under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The biological applications of 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride include its use as a potential therapeutic agent. It has been studied for its effects on various biological targets, such as enzymes and receptors.

Medicine: In medicine, the compound is investigated for its potential use in the treatment of diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory, analgesic, and antitumor properties.

Industry: In the industry, the compound is utilized in the development of new materials and chemicals. Its unique properties make it valuable for various applications, including the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzoxazin-3-one

  • 8-(Aminomethyl)quinoline

  • 2-(Aminomethyl)piperidine

Uniqueness: 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is unique in its structure and biological activity compared to similar compounds

Properties

CAS No.

2567497-32-7

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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